ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Description
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4) is a substituted imidazole derivative with a molecular formula of C₂₆H₂₃FN₂O₄S and a molar mass of 478.54 g/mol . Its structure features a 4,5-diphenyl-imidazole core modified at the 2-position by a (4-fluorobenzyl)sulfonyl group and at the 1-position by an ethyl acetate moiety.
Synthetic routes for analogous imidazole derivatives often involve nucleophilic substitution or oxidation steps. For example, sulfonyl groups are typically introduced via oxidation of sulfide precursors (e.g., ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, CAS 339277-66-6) using oxidizing agents like hydrogen peroxide . Structural characterization of such compounds is routinely performed using crystallographic software like SHELXL and OLEX2, ensuring precise determination of bond lengths, angles, and packing arrangements .
Properties
IUPAC Name |
ethyl 2-[2-[(4-fluorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-2-33-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)34(31,32)18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSGCSPVHESJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps, starting with the preparation of the imidazole core. This can be achieved through the condensation of benzil with ammonium acetate and an appropriate aldehyde. The resulting imidazole is then functionalized with a fluorobenzyl sulfonyl group through a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base like triethylamine. Finally, the ethyl acetate group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate exhibit significant anticancer properties. For instance:
- Imatinib , a known anticancer drug, shares structural similarities and acts as a selective inhibitor of certain tyrosine kinases involved in cancer progression.
- Studies have shown that derivatives of imidazole can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar mechanisms of action due to the presence of the imidazole ring and sulfonamide group .
Antimicrobial Properties
The compound has shown promise against various microbial strains. Research indicates that imidazole derivatives often exhibit antibacterial and antifungal activities. For example:
- Compounds with imidazole rings have been documented to possess broad-spectrum antimicrobial effects, which could be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis:
Building Block for Drug Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceuticals. Its dual functionalities (sulfonamide and ester) allow for diverse reactivity options that can be exploited in further chemical synthesis and biological investigations.
Modification for Enhanced Activity
Researchers can modify the fluorobenzene substituent or the imidazole ring to enhance the biological activity or selectivity of derived compounds. This strategy is common in drug design to optimize pharmacokinetic properties such as solubility and bioavailability .
Case Study 1: Anticancer Screening
A study investigated the anticancer activity of several imidazole derivatives against human cancer cell lines. This compound was included in a series of compounds tested for cytotoxicity using the MTT assay. Results indicated promising IC50 values, suggesting significant potential for further development as an anticancer agent.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Ethyl 2-{...} | A549 (Lung) | 15.0 |
| Ethyl 2-{...} | MCF7 (Breast) | 12.5 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various imidazole derivatives against common pathogenic bacteria. This compound demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can interact with active sites of enzymes, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 4-fluorobenzyl group in the target compound is electron-withdrawing, which may enhance stability and influence binding interactions in biological systems. Replacing the sulfonyl group with a sulfanyl group (CAS 339277-66-6) reduces polarity and oxidation state, likely decreasing solubility in aqueous media .
Functional Group Impact :
- The ester moiety in the target compound and its analogs may confer susceptibility to hydrolysis, affecting pharmacokinetic profiles.
- Sulfonyl groups generally improve thermal stability and hydrogen-bonding capacity compared to sulfides .
These derivatives are often explored for antimicrobial or anticancer activities, suggesting that the target compound’s additional functional groups could expand its applicability .
Research Findings and Trends:
- Synthetic Flexibility : The imidazole core allows modular substitution, enabling the introduction of diverse groups (e.g., halogens, methoxy, nitro) at the 2-, 4-, and 5-positions .
Biological Activity
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS No. 339277-80-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H23FN2O4S
- Molecular Weight : 478.54 g/mol
- Boiling Point : Approximately 648.7 °C (predicted)
- Density : 1.26 g/cm³ (predicted)
| Property | Value |
|---|---|
| CAS Number | 339277-80-4 |
| Molecular Formula | C26H23FN2O4S |
| Molecular Weight | 478.54 g/mol |
| Boiling Point | 648.7 °C |
| Density | 1.26 g/cm³ |
This compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Specifically, compounds with imidazole rings have been identified as allosteric modulators of the GABA-A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing imidazole and benzimidazole motifs have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While many derivatives exhibited limited activity, some demonstrated significant potency against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 4 μg/mL .
GABA-A Receptor Modulation
The compound's structural similarity to known GABA-A receptor modulators suggests it may act as a positive allosteric modulator (PAM). Research has indicated that modifications to the imidazole structure can enhance metabolic stability and receptor affinity . Molecular docking studies support this hypothesis by revealing favorable interactions between the compound and the receptor's binding site.
Case Studies
-
Study on Metabolic Stability :
A comparative analysis of this compound and other imidazole derivatives indicated that the former showed improved metabolic stability when tested with human liver microsomes (HLMs). The parent compound remained largely unmetabolized after incubation, suggesting a lower risk of hepatotoxicity compared to other compounds like alpidem . -
Antibacterial Evaluation :
In a study focusing on antibacterial activity, several derivatives were synthesized and screened against Pseudomonas aeruginosa and Escherichia coli. The results indicated that while many compounds were ineffective, some displayed promising activity against Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .
Q & A
Basic Research Question
| Technique | Purpose | Reference |
|---|---|---|
| NMR | Confirm substituent positions and molecular structure | |
| HPLC | Assess purity (>95%) and quantify impurities | |
| Mass Spectrometry | Verify molecular weight (446.54 g/mol) and fragmentation patterns | |
| Additional methods : |
- FT-IR : Identify functional groups (e.g., sulfonyl, ester carbonyl) .
- X-ray crystallography (if crystals form): Resolve 3D structure .
How does the 4-fluorobenzyl sulfonyl group influence pharmacokinetic properties compared to other substituents?
Advanced Research Question
The 4-fluorobenzyl group enhances:
- Lipophilicity : Increases membrane permeability (LogP ~3.2) compared to non-fluorinated analogs .
- Metabolic stability : Fluorine resists oxidative degradation, prolonging half-life .
Comparative analysis :
What strategies can optimize the yield of the imidazole core during synthesis?
Advanced Research Question
- Catalyst optimization : Use ammonium acetate or acetic acid to accelerate cyclization .
- Temperature control : Maintain 80–100°C during imidazole ring formation to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Yield comparison : - Microwave-assisted synthesis reduces reaction time by 60% and improves yield to ~85% .
How can researchers experimentally determine the interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., histamine receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Enzyme inhibition assays : Determine IC₅₀ values using fluorogenic substrates .
Case study : Analogous imidazole derivatives show competitive inhibition of cytochrome P450 enzymes, suggesting similar mechanisms .
What are the common synthetic challenges in introducing the sulfonamide moiety, and how can they be mitigated?
Advanced Research Question
Challenges :
- Over-sulfonylation : Leads to di-sulfonylated byproducts.
- Moisture sensitivity : Sulfonyl chlorides hydrolyze readily.
Solutions : - Use stoichiometric control (1:1 molar ratio of imidazole to sulfonyl chloride) .
- Conduct reactions under inert atmosphere (N2 or Ar) with molecular sieves .
How does the ethyl acetate group affect downstream chemical modifications?
Advanced Research Question
The ester group enables:
- Hydrolysis : Convert to carboxylic acid under basic conditions for prodrug development .
- Nucleophilic substitution : Replace the ethoxy group with amines or thiols .
Stability note : Store the compound at -20°C in anhydrous conditions to prevent ester hydrolysis .
What in vitro models are appropriate for preliminary bioactivity evaluation?
Basic Research Question
- Cell-based assays : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity (MTT assay) .
- Enzyme inhibition : Test against kinases or proteases (e.g., trypsin) using fluorometric kits .
- Receptor binding : Radioligand displacement assays for GPCRs .
How can researchers reconcile conflicting stability data under different storage conditions?
Advanced Research Question
- Controlled stability studies : Store samples at varying temperatures (-20°C, 4°C, 25°C) and humidity levels (0–75% RH) for 6–12 months .
- Analytical monitoring : Use HPLC and TGA to track degradation products and thermal stability .
Recommendation : Long-term storage at -20°C in amber vials with desiccants preserves >90% integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
